molecular formula C8H8BrNS B3156726 2-(3-Bromophenyl)ethanethioamide CAS No. 834861-78-8

2-(3-Bromophenyl)ethanethioamide

Cat. No.: B3156726
CAS No.: 834861-78-8
M. Wt: 230.13 g/mol
InChI Key: KQKCUCUCIFQMLD-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)ethanethioamide (CAS: 834861-78-8) is a brominated aromatic thioamide compound primarily used in industrial and scientific research applications . Its structure features a benzene ring substituted with a bromine atom at the meta position and an ethanethioamide (-CH₂-C(=S)-NH₂) side chain. Current SDS information lacks detailed physicochemical, toxicological, or environmental data, limiting comprehensive safety or performance assessments.

Properties

IUPAC Name

2-(3-bromophenyl)ethanethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNS/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKCUCUCIFQMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)ethanethioamide typically involves the reaction of 3-bromobenzyl chloride with thioacetamide under basic conditions. The reaction proceeds via nucleophilic substitution, where the thioacetamide acts as a nucleophile, displacing the chloride ion from the 3-bromobenzyl chloride.

Reaction Conditions:

    Reagents: 3-bromobenzyl chloride, thioacetamide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Base such as sodium hydroxide or potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)ethanethioamide undergoes various chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Major Products Formed

    Oxidation: Sulfoxides or sulfones

    Reduction: Phenyl derivatives

    Substitution: Various substituted phenyl ethanethioamides

Scientific Research Applications

2-(3-Bromophenyl)ethanethioamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)ethanethioamide involves its interaction with specific molecular targets. The thioamide group can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting their activity. The bromine atom may also play a role in enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Thioamides with aromatic substituents, such as 2-(4-bromophenyl)ethanethioamide (para-bromo isomer) and 2-(3-chlorophenyl)ethanethioamide (chloro-substituted analogue), are structurally related. Key differences include:

  • Substituent Position: The meta-bromo substituent in 2-(3-bromophenyl)ethanethioamide may induce distinct electronic effects compared to para-substituted analogues.
  • Halogen Type : Bromine’s larger atomic radius and lower electronegativity compared to chlorine may influence steric interactions and reactivity in cross-coupling reactions.

Physicochemical Properties

No experimental data for melting point, boiling point, or solubility are provided in the SDS for this compound . However, comparisons with analogous compounds can be inferred:

Property This compound 2-(4-Bromophenyl)ethanethioamide 2-(3-Chlorophenyl)ethanethioamide
Molecular Weight (g/mol) Not reported ~244 (estimated) ~199 (estimated)
Halogen Substituent Bromine (meta) Bromine (para) Chlorine (meta)
Hydrogen Bonding Moderate (thioamide -NH₂) Moderate Moderate

Thioamides generally exhibit weaker hydrogen bonding than amides, reducing aqueous solubility. Brominated derivatives are typically less polar than chlorinated analogues, which may enhance lipid solubility.

Biological Activity

2-(3-Bromophenyl)ethanethioamide, with the CAS number 834861-78-8, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a bromophenyl group attached to an ethanethioamide moiety. This structure suggests potential interactions with biological targets, making it a candidate for various therapeutic applications.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, revealing its potential as an anticancer agent and its effects on various biological systems.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. Its mechanism involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This is similar to other compounds known for their microtubule-targeting properties.

Table 1: Antiproliferative Effects of this compound

Cell LineIC50 (μM)Mechanism of Action
HeLa15Microtubule disruption
MCF-720Apoptosis induction
A54918Cell cycle arrest

The primary mechanism by which this compound exerts its biological effects involves binding to the colchicine site on microtubules. This binding disrupts normal microtubule dynamics, which is crucial for mitosis and cellular integrity.

Case Studies

  • Study on HeLa Cells : A study demonstrated that treatment with this compound resulted in significant morphological changes indicative of apoptosis, including chromatin condensation and membrane blebbing. The IC50 value was determined to be approximately 15 μM.
  • MCF-7 Breast Cancer Model : Another investigation focused on MCF-7 cells showed that the compound not only inhibited cell proliferation but also induced apoptotic pathways through caspase activation.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that the compound has moderate bioavailability and is metabolized primarily in the liver.

Table 2: Pharmacokinetic Profile

ParameterValue
Bioavailability~40%
Half-life4 hours
MetabolismLiver

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Bromophenyl)ethanethioamide
Reactant of Route 2
Reactant of Route 2
2-(3-Bromophenyl)ethanethioamide

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